N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide
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Overview
Description
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. Oxadiazoles are known for their diverse biological activities and are frequently used in medicinal chemistry for drug development .
Scientific Research Applications
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential therapeutic properties.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: It is used in the synthesis of various industrial chemicals and materials.
Safety and Hazards
The safety and hazards associated with a specific 1,2,4-oxadiazole derivative would depend on its exact structure. For example, N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine, a related compound, is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed .
Future Directions
The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicinal chemistry, material science, and the development of high-energy molecules .
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s worth noting that oxadiazoles possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets. The nitrogen atom in the oxadiazole ring has been found to be a stronger hydrogen bond acceptor than oxygen , which might play a role in its interaction with its targets.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used in the development of novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .
Result of Action
Some 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . Certain compounds also showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) .
Preparation Methods
The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups .
Chemical Reactions Analysis
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Comparison with Similar Compounds
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide can be compared with other similar compounds, such as:
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties and biological activities.
1,2,5-Oxadiazole: Known for its use in energetic materials due to its high thermal stability.
1,3,4-Oxadiazole: Commonly used in medicinal chemistry for its diverse biological activities.
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-5-10-7(13-11-5)4-9-8(12)6-2-3-6/h6H,2-4H2,1H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTKEOBOJHSFER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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